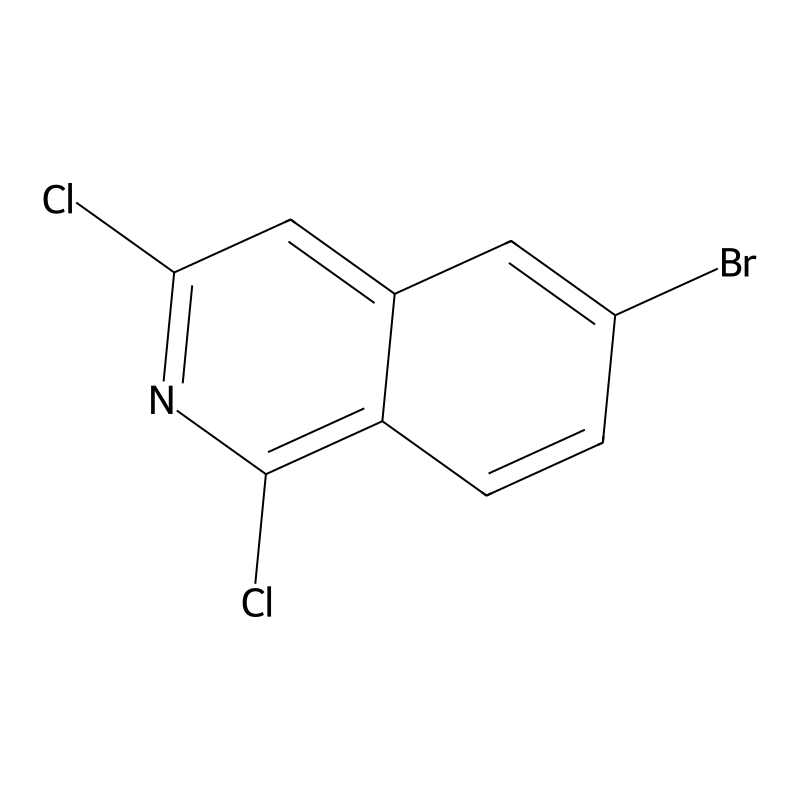

6-Bromo-1,3-dichloroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones

Specific Scientific Field: Organic synthesis and heterocyclic chemistry.

Summary:6-Bromo-1,3-dichloroisoquinoline: serves as a key building block for the synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones. These compounds exhibit interesting biological activities and are investigated for their potential as antitumor agents.

Experimental Procedure:Cyclization Reaction: Combine with an appropriate amine (e.g., aniline or substituted anilines) in a solvent (such as ethanol or acetonitrile).

Heating and Stirring: Heat the reaction mixture under reflux conditions.

Workup: After completion of the reaction, cool the mixture and extract the product using an organic solvent (e.g., dichloromethane).

Characterization: Confirm the structure of the synthesized compound using NMR, IR, and mass spectrometry.

Results: The synthesized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones exhibit promising antitumor activity by inhibiting specific cellular pathways. Researchers continue to explore their mechanism of action and optimize their pharmacological properties .

6-Bromo-1,3-dichloroisoquinoline is a synthetic organic compound with the molecular formula and a molecular weight of approximately 276.94 g/mol. This compound features a bicyclic structure that includes an isoquinoline moiety substituted at the 6-position with a bromine atom and at the 1 and 3 positions with chlorine atoms. It appears as a light yellow to dark green crystalline powder, with a melting point ranging from 124 to 128 °C .

This compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These properties suggest potential applications in pharmacology, especially in drug metabolism studies . The ability to modulate these enzymes may also indicate its relevance in drug-drug interactions.

Synthesis of 6-bromo-1,3-dichloroisoquinoline can be achieved through multiple pathways:

- Halogenation of Isoquinoline Derivatives: Starting from isoquinoline, bromination and chlorination can be selectively performed under controlled conditions.

- Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can yield this compound from suitable precursors, allowing for regioselective functionalization at the desired positions .

6-Bromo-1,3-dichloroisoquinoline serves as an important intermediate in organic synthesis, particularly for producing various isoquinoline derivatives. Its unique substitution pattern allows it to be used in the development of pharmaceuticals and agrochemicals. Furthermore, due to its biological activity, it may find applications in drug discovery and development processes .

Studies have shown that 6-bromo-1,3-dichloroisoquinoline interacts with various biological targets, particularly enzymes involved in drug metabolism. Its role as an inhibitor for certain cytochrome P450 enzymes suggests that it could influence the pharmacokinetics of co-administered drugs. This aspect is critical for understanding potential side effects and interactions in therapeutic contexts .

Several compounds share structural similarities with 6-bromo-1,3-dichloroisoquinoline. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Bromo-3-chloroisoquinoline | Bromine at position 1 instead of 6 | |

| 7-Bromo-1,3-dichloroisoquinoline | Bromine at position 7 | |

| 5-Bromo-1-chloro-6-methylisoquinoline | Methyl group at position 6 | |

| 1,3-Dichloroisoquinoline | No bromine substitution |

The uniqueness of 6-bromo-1,3-dichloroisoquinoline lies in its specific halogenation pattern that influences both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant